1-Benzyl-1H-pyrazol-3(2H)-one

LogP lipophilicity physicochemical profiling

1-Benzyl-1H-pyrazol-3(2H)-one (CAS 21074-40-8) is an N1-benzyl-substituted pyrazolone (C₁₀H₁₀N₂O; molecular weight 174.20 g/mol). The compound exists in a prototropic tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto) form and the 1H-pyrazol-3-ol (enol) form, with the enol form predominating in non-polar solvents, as confirmed by X-ray crystallography and NMR studies.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 21074-40-8
Cat. No. B3049570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazol-3(2H)-one
CAS21074-40-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=O)N2
InChIInChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13)
InChIKeyGDYVSJJYOYUODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazol-3(2H)-one (CAS 21074-40-8) – Core Identity and Physicochemical Baseline for Scientific Procurement


1-Benzyl-1H-pyrazol-3(2H)-one (CAS 21074-40-8) is an N1-benzyl-substituted pyrazolone (C₁₀H₁₀N₂O; molecular weight 174.20 g/mol) . The compound exists in a prototropic tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto) form and the 1H-pyrazol-3-ol (enol) form, with the enol form predominating in non-polar solvents, as confirmed by X-ray crystallography and NMR studies . It is supplied as a ≥95% purity solid and is primarily utilized as a synthetic intermediate and privileged scaffold in medicinal chemistry, notably in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors [1].

Why 1-Benzyl-1H-pyrazol-3(2H)-one Cannot Be Interchanged with Common Pyrazolone Analogs


Simple substitution of the N1-benzyl group in 1-Benzyl-1H-pyrazol-3(2H)-one with a methyl or phenyl group fundamentally alters the compound's physicochemical and pharmacological profile. The benzyl substitution confers a LogP of 0.72–1.22 , placing it in an intermediate lipophilicity range distinct from the highly hydrophilic methyl analog (LogP 0.13) [1] and the more lipophilic phenyl analog (LogP 2.16) . More critically, SAR studies on pyrazolone-based inhibitors of mutant SOD1 protein aggregation have demonstrated that while a range of N1 substitutions—including benzyl—are tolerated and retain equipotent activity with the lead compound, methylation or excision at the N2 position completely abolishes activity [2]. Thus, the N2–H hydrogen bond donor capability is a non-negotiable pharmacophoric feature [2], making indiscriminate substitution among N1-substituted pyrazolones scientifically unsound for applications targeting SOD1-mediated cytotoxicity or related neurodegenerative disease models.

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrazol-3(2H)-one vs. Closest Analogs


Intermediate Lipophilicity: 1-Benzyl-1H-pyrazol-3(2H)-one Occupies a Distinct LogP Window Between Methyl and Phenyl Analogs

The measured LogP of 1-Benzyl-1H-pyrazol-3(2H)-one (0.72–1.22) falls within a narrow intermediate window that is critical for balancing membrane permeability and aqueous solubility. By comparison, the N1-methyl analog (1-Methyl-1H-pyrazol-3(2H)-one) is significantly more polar (LogP 0.13) [1], while the N1-phenyl analog (1-Phenyl-1H-pyrazol-3(2H)-one) is substantially more lipophilic (LogP 2.16) . The benzyl derivative's LogP is ~6–9-fold higher than the methyl analog and ~2–3-fold lower than the phenyl analog. This intermediate lipophilicity is consistent with the benzyl group providing a favorable balance of hydrophobic surface area without exceeding typical drug-like LogP thresholds.

LogP lipophilicity physicochemical profiling drug-likeness

Preserved N2–H Hydrogen Bond Donor Capability Is Essential for Mutant SOD1 Cytoprotective Activity

In a structure–activity relationship (SAR) study of pyrazolones protecting against mutant SOD1-mediated cytotoxicity in a PC12 cellular assay, the N1-benzyl substituted pyrazolone (compound 5m) was demonstrated to be equipotent with the lead compound 5a [1]. Critically, N2-methyl substituted analog (5c) was completely inactive, and excision of the N2 position similarly abolished all activity. This established that the N2–H hydrogen bond donor is indispensable for biological activity [1]. By contrast, N1 substitution with benzyl, methyl, or biotinylated probes was well tolerated, with the N1-benzyl analog (5m) retaining full potency. This pharmacophoric requirement cannot be satisfied by N2-substituted pyrazolones or N1,N2-disubstituted derivatives, making the N2–H bearing N1-benzyl pyrazolone uniquely positioned for this target class.

SOD1 ALS neuroprotection hydrogen bond donor SAR

Topological Polar Surface Area (TPSA) Distinction: Benzyl Analog Offers an Intermediate Value for Blood–Brain Barrier Permeability Optimization

The topological polar surface area (TPSA) of 1-Benzyl-1H-pyrazol-3(2H)-one is 37.79 Ų . This value is intermediate between the methyl analog (38.05 Ų) [1] and the phenyl analog (32.67 Ų) . For CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration; values below 40 Ų are considered excellent. All three analogs fall within this favorable range, but the benzyl derivative's TPSA of 37.79 Ų (combined with its intermediate LogP) provides a balanced profile that the more lipophilic phenyl analog (TPSA 32.67 Ų, LogP 2.16) may not offer for certain CNS targets requiring moderate polarity.

TPSA BBB permeability CNS drug design physicochemical property

Tautomeric Equilibration: Enol-Form Predominance Distinguishes the Benzyl Derivative from Fixed-Keto Analogs

1-Benzyl-1H-pyrazol-3(2H)-one exists predominantly in the 1H-pyrazol-3-ol (enol) tautomeric form in non-polar solvents, as established by X-ray crystallography and ¹H/¹³C NMR studies [1]. This contrasts with 1,2-dihydro-3H-pyrazol-3-one (keto) forms that may be stabilized by specific substitution patterns. Tautomeric state directly influences the compound's hydrogen bond donor/acceptor capacity, metal chelation behavior, and reactivity toward electrophilic substitution. For example, O-glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one derivatives proceeds via N1-acetylation followed by glycosylation at the enol oxygen, a reactivity pathway unavailable to fixed-keto analogs [2].

tautomerism keto-enol X-ray crystallography NMR reactivity

Molecular Weight Distinction: Benzyl Derivative Offers Higher MW for Fragment Elaboration Relative to Methyl and Phenyl Analogs

The molecular weight of 1-Benzyl-1H-pyrazol-3(2H)-one is 174.20 g/mol . This is 14.03 Da heavier than the phenyl analog (160.17 g/mol) and 76.10 Da heavier than the methyl analog (98.10 g/mol) [1]. In fragment-based drug discovery (FBDD) and scaffold elaboration workflows, this additional mass corresponds to the benzyl CH₂ spacer and aromatic ring, providing greater potential for vector-based diversification at the N1 position while maintaining the core pyrazolone pharmacophore intact. The benzyl group introduces a flexible methylene linker that can serve as a rotational degree of freedom for conformational sampling, which is absent in the directly N–aryl-linked phenyl analog.

molecular weight fragment-based drug discovery scaffold elaboration lead optimization

Preferred Scientific Application Scenarios for 1-Benzyl-1H-pyrazol-3(2H)-one Based on Quantitative Evidence


Mutant SOD1 Protein Aggregation Inhibitor Research for Amyotrophic Lateral Sclerosis (ALS)

The N1-benzyl substitution combined with the intact N2–H hydrogen bond donor makes 1-Benzyl-1H-pyrazol-3(2H)-one a validated scaffold for developing inhibitors of mutant SOD1-mediated protein aggregation, as demonstrated by its equipotent cytoprotective activity relative to the lead compound 5a in a PC12-G93A-SOD1 cellular model [1]. Procurement should prioritize this compound over N2-substituted pyrazolone analogs, which are entirely inactive in this assay [1]. Its intermediate LogP (0.72–1.22) also supports CNS exposure optimization, a critical consideration for ALS therapeutics.

RIP1 Kinase Inhibitor Synthesis and Necroptosis Research

1-Benzyl-1H-pyrazol-3(2H)-one serves as a key synthetic intermediate for constructing 1-benzyl-1H-pyrazole-based RIP1 kinase inhibitors [1]. Optimized derivatives from this scaffold have demonstrated potent RIP1 kinase inhibition (Kd = 0.078 μM for compound 4b) and cellular necroptosis inhibition (EC₅₀ = 0.160 μM), with in vivo efficacy demonstrated in an L-arginine-induced pancreatitis mouse model [1]. The benzyl-substituted pyrazolone core is thus a privileged starting point for medicinal chemistry programs targeting necroptosis-related diseases, including inflammatory and neurodegenerative conditions.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

For CNS-targeted fragment-based or scaffold-hopping campaigns, 1-Benzyl-1H-pyrazol-3(2H)-one offers an optimal property profile: LogP 0.72–1.22 [1], TPSA 37.79 Ų , 1 H-bond donor, and 2 H-bond acceptors [1]. These values satisfy multiple CNS drug-likeness criteria simultaneously (LogP < 3, TPSA < 60 Ų, HBD ≤ 3), positioning this compound as a superior starting scaffold compared to the more lipophilic phenyl analog (LogP 2.16) or the overly polar, low-MW methyl analog (LogP 0.13, MW 98.10) .

Enol-Reactivity-Dependent Synthetic Transformations

The predominant enol (1H-pyrazol-3-ol) tautomeric form of 1-Benzyl-1H-pyrazol-3(2H)-one [1] enables selective O-functionalization reactions—including O-alkylation, O-glycosylation, and metal chelation—that are inaccessible to N1,N2-disubstituted or fixed-keto pyrazolone analogs. This tautomer-dependent reactivity is critical for constructing complex pyrazolone-based libraries and for generating derivatives with modified hydrogen-bonding profiles, making the benzyl-substituted pyrazolone a preferred building block for diversity-oriented synthesis .

Quote Request

Request a Quote for 1-Benzyl-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.